(9S,10E,12E,14E)-9-Hydroxy-16-oxooctadeca-10,12,14-trienoic acid
Overview
Description
(9S,10E,12E,14E)-9-Hydroxy-16-oxooctadeca-10,12,14-trienoic acid is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9S,10E,12E,14E)-9-Hydroxy-16-oxooctadeca-10,12,14-trienoic acid typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Carbon Skeleton: This involves the construction of the octadeca-10,12,14-trienoic acid backbone through a series of carbon-carbon bond-forming reactions.
Introduction of Functional Groups: The hydroxy and oxo groups are introduced through selective oxidation and reduction reactions.
Stereochemical Control: Ensuring the correct stereochemistry at the 9th position is crucial, which may involve the use of chiral catalysts or reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(9S,10E,12E,14E)-9-Hydroxy-16-oxooctadeca-10,12,14-trienoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form a secondary alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may produce a secondary alcohol.
Scientific Research Applications
(9S,10E,12E,14E)-9-Hydroxy-16-oxooctadeca-10,12,14-trienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which (9S,10E,12E,14E)-9-Hydroxy-16-oxooctadeca-10,12,14-trienoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Signal Transduction: It may modulate signaling pathways by interacting with receptors or other signaling molecules.
Gene Expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
(9S,10E,12E,14E)-9-Hydroxy-16-oxooctadeca-10,12,14-trienoic acid: shares structural similarities with other polyunsaturated fatty acids and hydroxy acids.
Linoleic Acid: A polyunsaturated fatty acid with similar double bond configuration but lacking the hydroxy and oxo groups.
Hydroxy Fatty Acids: Compounds with similar hydroxy groups but different carbon chain lengths and configurations.
Uniqueness
The unique combination of hydroxy, oxo, and multiple double bonds in this compound distinguishes it from other similar compounds
Properties
IUPAC Name |
(9S,10E,12E,14E)-9-hydroxy-16-oxooctadeca-10,12,14-trienoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O4/c1-2-16(19)12-8-6-7-10-14-17(20)13-9-4-3-5-11-15-18(21)22/h6-8,10,12,14,17,20H,2-5,9,11,13,15H2,1H3,(H,21,22)/b7-6+,12-8+,14-10+/t17-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCFXOHVERVHQR-RILUQTTHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C=CC=CC=CC(CCCCCCCC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)/C=C/C=C/C=C/[C@H](CCCCCCCC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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